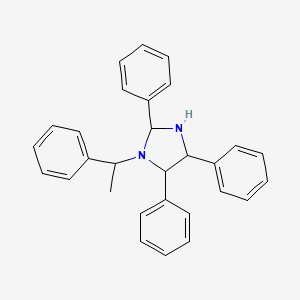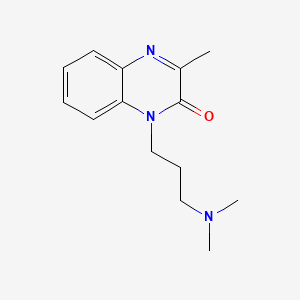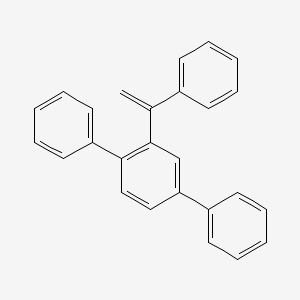
1,4-Diphenyl-2-(1-phenylethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenyl-2-(1-phenylethenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by its unique structure, which includes three phenyl groups attached to a central benzene ring
Méthodes De Préparation
The synthesis of 1,4-Diphenyl-2-(1-phenylethenyl)benzene typically involves several steps, starting with the preparation of the necessary precursors. One common method involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. For instance, the compound can be synthesized through a series of nucleophilic aromatic substitution reactions, where electron-withdrawing groups on the benzene ring facilitate the substitution process . Industrial production methods may involve the use of catalysts and high-temperature conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
1,4-Diphenyl-2-(1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkyl groups being introduced to the benzene ring
Common reagents and conditions used in these reactions include halogens, strong acids, and bases, as well as catalysts like palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzene derivatives and cyclohexane derivatives .
Applications De Recherche Scientifique
1,4-Diphenyl-2-(1-phenylethenyl)benzene has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound and its derivatives in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of polymers, resins, and other materials with desirable mechanical and chemical properties
Mécanisme D'action
The mechanism by which 1,4-Diphenyl-2-(1-phenylethenyl)benzene exerts its effects involves interactions with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
1,4-Diphenyl-2-(1-phenylethenyl)benzene can be compared with other aromatic hydrocarbons, such as:
Biphenyl: Similar in structure but lacks the additional phenylethenyl group, resulting in different reactivity and applications.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom, differing in its electronic properties and uses.
1,1-Diphenylethylene: Shares a similar structure but with different substitution patterns, leading to variations in chemical behavior and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial contexts.
Propriétés
Numéro CAS |
83283-82-3 |
|---|---|
Formule moléculaire |
C26H20 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1,4-diphenyl-2-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C26H20/c1-20(21-11-5-2-6-12-21)26-19-24(22-13-7-3-8-14-22)17-18-25(26)23-15-9-4-10-16-23/h2-19H,1H2 |
Clé InChI |
WOSADFHZHXOJKJ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



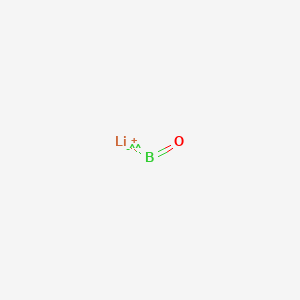
![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)
![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
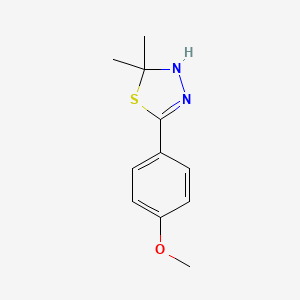
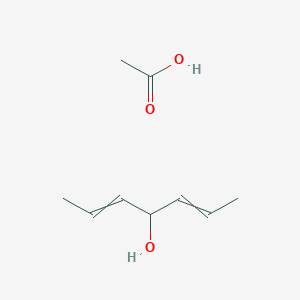
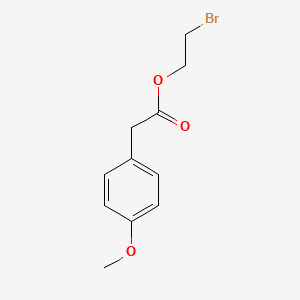

![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)

